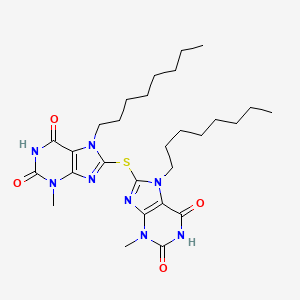
8,8'-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, featuring a thiobis linkage and multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” typically involves multi-step organic reactions. The starting materials are often purine derivatives, which undergo alkylation, thiolation, and other functional group transformations. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” can undergo various chemical reactions, including:
Oxidation: The thiobis linkage and other functional groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles. The reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of “8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8,8’-Thiobis(3-methyl-1H-purine-2,6(3H,7H)-dione): Lacks the octyl group, which may affect its solubility and biological activity.
8,8’-Thiobis(7-octyl-1H-purine-2,6(3H,7H)-dione): Lacks the methyl group, which may influence its reactivity and interaction with molecular targets.
Uniqueness
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” is unique due to its specific combination of functional groups and structural features. The presence of both methyl and octyl groups, along with the thiobis linkage, contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H42N8O4S |
|---|---|
Molecular Weight |
586.8 g/mol |
IUPAC Name |
3-methyl-8-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C28H42N8O4S/c1-5-7-9-11-13-15-17-35-19-21(33(3)25(39)31-23(19)37)29-27(35)41-28-30-22-20(24(38)32-26(40)34(22)4)36(28)18-16-14-12-10-8-6-2/h5-18H2,1-4H3,(H,31,37,39)(H,32,38,40) |
InChI Key |
HYGOEPRMVNZUFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC3=NC4=C(N3CCCCCCCC)C(=O)NC(=O)N4C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















